molecular formula C36H38F4N4O2S B606940 Darapladib-impurity CAS No. 1389264-17-8

Darapladib-impurity

Cat. No. B606940
M. Wt: 666.77
InChI Key: KELIVYXNVITYCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Darapladib-impurity is the impurity of Darapladib . Darapladib is a selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2) .


Molecular Structure Analysis

The molecular structure of Darapladib, from which Darapladib-impurity originates, is complex. It has an empirical formula of C36H38F4N4O2S and a molecular weight of 666.77 .


Physical And Chemical Properties Analysis

Darapladib, the parent compound of Darapladib-impurity, is a white to beige powder soluble in DMSO . Its exact physical and chemical properties, including those of its impurities, are not clearly mentioned in the available resources.

Scientific Research Applications

  • Cardiovascular Risk Biomarkers : Darapladib, a selective lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitor, has been shown to significantly inhibit Lp-PLA2 activity in patients with stable CHD or CHD risk equivalent. It also demonstrates potential in reducing inflammatory burden as indicated by changes in interleukin (IL)-6 and high-sensitivity C-reactive protein (hs-CRP) levels (Mohler et al., 2008).

  • Plaque Composition in Coronary Arteries : In patients with coronary artery disease, Darapladib was found to halt the progression of necrotic core in coronary arteries over a 12-month period. This suggests that Darapladib could play a role in stabilizing atherosclerotic plaques, thereby potentially reducing the risk of cardiac events (Serruys et al., 2008).

  • Impact on Atherosclerotic Plaque Development : Darapladib has shown efficacy in reducing the development of advanced coronary atherosclerosis in animal models, such as diabetic and hypercholesterolemic swine. It inhibits both plasma and lesion Lp-PLA2 activity and reduces lesion lysophosphatidylcholine content, demonstrating an anti-inflammatory action (Wilensky et al., 2008).

  • Effect on Carotid Plaque : Darapladib has been shown to reduce lipoprotein-associated phospholipase A2 activity in both plasma and plaque in patients undergoing carotid endarterectomy. This reduction was robust and dose-dependent, indicating a potential benefit in reducing plaque inflammation (Johnson et al., 2014).

  • Genetic Analysis of Efficacy : Genetic analysis in large clinical trials did not find any significant associations between genetic variants influencing Lp-PLA2 activity and drug response endpoints. This suggests that the effectiveness of Darapladib may not be significantly influenced by genetic factors related to Lp-PLA2 activity (Yeo et al., 2017).

  • Pharmacokinetics and Safety : Studies have detailed the pharmacokinetics, metabolism, and safety of Darapladib, indicating its absorption, distribution, and excretion patterns in humans. This research is crucial for understanding how the drug functions within the body and its potential side effects (Dave et al., 2014).

  • Potential in Diabetic Macular Edema : Darapladib has been explored for its potential in reducing edema and improving vision in center-involved diabetic macular edema (DME). The results indicated modest improvements, suggesting a new avenue for the treatment of DME (Staurenghi et al., 2015).

Safety And Hazards

The safety profile of Darapladib, the parent compound of Darapladib-impurity, was well-characterized in a large outcome study. The frequency of serious adverse events was similar in the Darapladib and placebo groups .

properties

IUPAC Name

N-[2-(diethylamino)ethyl]-2-[[2-[(4-fluorophenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]oxy]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H38F4N4O2S/c1-3-43(4-2)20-21-44(22-25-8-12-27(13-9-25)28-14-16-29(17-15-28)36(38,39)40)33(45)23-46-34-31-6-5-7-32(31)41-35(42-34)47-24-26-10-18-30(37)19-11-26/h8-19H,3-7,20-24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELIVYXNVITYCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(CC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)COC3=NC(=NC4=C3CCC4)SCC5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H38F4N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

666.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Darapladib-impurity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Darapladib-impurity
Reactant of Route 2
Reactant of Route 2
Darapladib-impurity
Reactant of Route 3
Reactant of Route 3
Darapladib-impurity
Reactant of Route 4
Reactant of Route 4
Darapladib-impurity
Reactant of Route 5
Reactant of Route 5
Darapladib-impurity
Reactant of Route 6
Reactant of Route 6
Darapladib-impurity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.